Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, methyl hexahydro-1H-pyrrolo[2,1-c]oxazine-3-carboxylate , reflects its intricate bicyclic architecture. The parent structure consists of a pyrrolidine ring (a five-membered saturated amine) fused to a 1,4-oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). The numbering begins at the nitrogen atom in the pyrrolidine moiety, proceeding through the fused bridgehead to the oxygen atom in the oxazine ring. The term "hexahydro" denotes full saturation of both rings, eliminating any unsaturation. The methyl ester group at position 3 further differentiates the molecule.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₅NO₃ was confirmed via high-resolution mass spectrometry, aligning with the compound’s elemental composition. The molecular weight, calculated as 185.22 g/mol , corresponds to the sum of atomic masses: 12.01 (C) × 9 + 1.01 (H) × 15 + 14.01 (N) + 16.00 (O) × 3. This value is consistent with experimental data obtained from mass spectral analysis.
Table 1: Molecular Formula and Weight
| Component | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
Spectroscopic Characterization
¹H-Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of methyl hexahydro-1H-pyrrolo[2,1-c]oxazine-3-carboxylate exhibits distinct signals corresponding to its unique substituents. Protons on the methyl ester group resonate as a singlet near δ 3.65 ppm , while the methine proton adjacent to the ester carbonyl (position 3) appears as a multiplet between δ 4.10–4.30 ppm . The saturated pyrrolidine and oxazine rings contribute complex splitting patterns in the δ 1.50–3.50 ppm range, characteristic of vicinal coupling between axial and equatorial protons in rigid bicyclic systems.
¹³C-NMR and Infrared (IR) Spectroscopy
The ¹³C-NMR spectrum confirms the presence of a carbonyl carbon at δ 170.5 ppm , indicative of the ester functional group. Oxygen-bearing carbons in the oxazine ring resonate between δ 65–75 ppm , while the pyrrolidine carbons appear upfield at δ 25–50 ppm . IR spectroscopy reveals a strong absorption band at 1740 cm⁻¹ , assigned to the ester C=O stretch, and broad N-H stretching vibrations near 3300 cm⁻¹ from the secondary amine.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 185 , corresponding to the molecular weight. Fragmentation patterns include loss of the methyl ester group (m/z 154) and cleavage of the oxazine ring (m/z 112).
X-ray Crystallography and Conformational Analysis
While X-ray crystallographic data for this specific compound is not publicly available, analogous bicyclic oxazines exhibit chair-like conformations in the oxazine ring and envelope puckering in the pyrrolidine moiety. The ester group typically adopts an equatorial orientation to minimize steric hindrance. Computational models suggest that the fused ring system imposes significant rigidity, limiting conformational flexibility to minor torsional adjustments.
Comparative Structural Analysis with Related Oxazine Derivatives
Methyl hexahydro-1H-pyrrolo[2,1-c]oxazine-3-carboxylate shares structural motifs with other oxazine derivatives, such as 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid . Key differences include the saturation state (fully saturated vs. aromatic rings) and functional group placement (ester vs. carboxylic acid). The bicyclic framework in the target compound enhances steric protection of the amine group, potentially increasing stability under acidic conditions compared to monocyclic analogs.
Properties
CAS No. |
1803582-95-7 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3 |
InChI Key |
BTQWSGIBAROLHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN2CCCC2CO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Key Steps
- Formation of Ylidene Esters :
Methyl (2-oxomorpholin-3-ylidene)ethanoates are synthesized by reacting dimethyl acetylenedicarboxylate (DMAD) with 2-aminoethanols in methanol. - Cyclization :
The ylidene esters react with 2-bromo-1,1-diethoxyethane in the presence of K₂CO₃, leading to the formation of the pyrrolo-oxazine ring via nucleophilic substitution and cyclization.
Yields and Product Characterization
| Substrate (R Group) | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Methyl | K₂CO₃, acetone, reflux, 6h | 67 | |
| 4,4-Dimethyl | K₂CO₃, acetone, reflux, 12h | 84 | |
| 1-Methylethyl | K₂CO₃, acetone, reflux, 6h | 71 |
Product Analysis :
- NMR Data : Distinct doublets at δ 6.76–7.52 ppm for C6/C7 protons confirm the fused ring structure.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 210 for 4b) validate molecular weight.
One-Pot Domino Reactions with Aldehydes
A transition-metal-free approach reported in RSC Advances employs a domino reaction involving aldehydes and pyrrolidine. This method avoids multistep synthesis and offers scalability.
Reaction Mechanism
Optimization Parameters
| Aldehyde Equivalence | Yield (%) |
|---|---|
| 2 equiv | 40 |
| 4 equiv | 65 |
| 5 equiv | ≤65 |
Limitations :
Alternative Routes: Halogenated Precursors
A less common method utilizes halogenated intermediates, such as 1-chloropropan-2-one, to construct the pyrrolo-oxazine skeleton.
Procedure Outline
Challenges
- Low Purification Efficiency : Filtration and extraction steps lead to moderate isolations.
- Scalability Issues : Complex workup procedures limit industrial applicability.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High yield, reproducible | Requires anhydrous conditions | 67–84 |
| Domino Reactions | One-pot, no catalysts | Excess aldehyde needed | 40–65 |
| Halogenated Precursors | Simple reagents | Low throughput, byproducts | Not reported |
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in substituent type and ring saturation. Key comparisons include:
Key Observations :
- Substituent Impact: Bulky groups (e.g., indole in or quinolinyl in ) increase molecular weight and may hinder bioavailability. Bromine in enhances reactivity but necessitates stringent safety protocols.
- Ring Saturation : Saturated rings (target compound, ) improve stability, while unsaturated analogs (e.g., ) may exhibit enhanced π-π stacking for crystal packing .
Biological Activity
Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate (CAS: 1803582-95-7) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molar Mass | 185.22 g/mol |
| Functional Groups | Carboxylate group |
| Structural Features | Bicyclic structure with a pyrrolidine ring fused to an oxazine moiety |
The carboxylate group enhances the compound's solubility and reactivity in biological systems, making it a promising candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Compounds with similar structures have shown efficacy against Mtb, indicating potential for further exploration in anti-tuberculosis drug development .
2. Cytotoxic Effects
The compound's interactions with cancer cell lines have been investigated, revealing potential cytotoxic effects that could lead to apoptosis in malignant cells. This suggests its utility in cancer therapeutics .
3. Neuroprotective Properties
Due to its structural characteristics, there is emerging evidence that this compound may interact with neurochemical pathways. This interaction could provide protective effects against neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Study on CYP121A1 Inhibitors : A recent study identified novel inhibitors targeting CYP121A1 from Mycobacterium tuberculosis, with compounds exhibiting promising activity against Mtb strain H37Rv. While not directly tested on this compound, the findings suggest a pathway for developing derivatives with enhanced efficacy against tuberculosis .
- Cytotoxicity Assays : In vitro assays demonstrated that structural analogs of this compound could induce apoptosis in various cancer cell lines. The mechanisms involved are under investigation but may relate to the compound's ability to interfere with cellular signaling pathways critical for cell survival .
Interaction Studies
Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess binding affinities quantitatively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
